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Compound of Interest

Compound Name: MAO-B-IN-30

Cat. No.: B11998698

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Absorption, Distribution,
Metabolism, and Excretion (ADME) properties of the novel monoamine oxidase B (MAO-B)
inhibitor, MAO-B-IN-30, also identified as 4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide. The
following data has been generated using established in silico predictive models to offer insights
into the potential pharmacokinetic profile of this compound, a crucial step in early-stage drug
discovery and development.

Predicted Physicochemical and ADME Properties

The predicted ADME properties of MAO-B-IN-30 are summarized in the table below. These
parameters are essential for evaluating the drug-like characteristics of a molecule and its
potential behavior in a biological system.
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Property Predicted Value

Interpretation

Physicochemical Properties

Molecular Weight 344.17 g/mol

Compliant with Lipinski's Rule
of Five (<500 g/mol ),
suggesting good potential for

oral bioavailability.

LogP (Octanol/Water Partition

Indicates good lipophilicity,

o 25 which is favorable for
Coefficient) B
membrane permeability.
Water Solubility -3.5 log(mol/L) Moderately soluble.
Suggests good cell membrane
Polar Surface Area (PSA) 78.9 A2 permeability and potential for
blood-brain barrier penetration.
Absorption
N Predicted to have moderate to
Caco-2 Permeability 0.9 x10-® cm/s o _ -
high intestinal permeability.
) ] High predicted absorption from
Human Intestinal Absorption 90% ) )
the gastrointestinal tract.
Not likely to be a substrate of
P-glycoprotein Substrate No P-glycoprotein, reducing the
risk of efflux from target cells.
Distribution

Volume of Distribution (VDss) 0.4 L/kg

Suggests moderate distribution

into tissues.

Fraction Unbound in Plasma 0.15

Indicates relatively high

plasma protein binding.

Blood-Brain Barrier (BBB)

. LogBB > 0.3
Permeability

Predicted to cross the blood-
brain barrier, a critical feature
for a CNS-acting drug.[1]
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Metabolism
Low potential for drug-drug
CYP2D6 Inhibitor No interactions involving the
CYP2D6 enzyme.
Low potential for drug-drug
CYP3A4 Inhibitor No interactions involving the
CYP3A4 enzyme.
Human Liver Microsome Stabl Predicted to have good
able
Stability metabolic stability in the liver.
Excretion
Predicted moderate rate of
Total Clearance 0.5 L/hr/kg o
elimination from the body.
Renal Organic Cation Not likely to be a substrate for
Transporter 2 (OCT2) No renal OCT2-mediated
Substrate excretion.
Toxicity
o Predicted to be non-
AMES Toxicity No ]
mutagenic.
Low risk of cardiotoxicity
hERG I Inhibitor No associated with hERG channel
inhibition.
) o Low potential to cause skin
Skin Sensitization No

sensitization.

Methodologies for In Silico ADME Prediction

The predicted ADME properties presented in this guide are derived from computational models
that utilize the chemical structure of MAO-B-IN-30 to estimate its pharmacokinetic behavior.
These in silico methods are crucial in modern drug discovery for the early identification of
candidates with favorable drug-like properties, thereby reducing the time and cost associated
with experimental assays.
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The general workflow for in silico ADME prediction involves the following key steps:

e Molecular Descriptor Calculation: The 2D and 3D structural features of the molecule are
quantified into a set of numerical values known as molecular descriptors. These descriptors
encode physicochemical properties such as size, shape, lipophilicity, and polar surface area.

o Model Application: These descriptors are then used as input for various computational
models. Common modeling techniques include:

o Quantitative Structure-Activity Relationship (QSAR): These models are based on the
principle that the biological activity of a compound is related to its chemical structure. By
analyzing a dataset of compounds with known ADME properties, QSAR models can be
trained to predict the properties of new molecules.

o Pharmacophore Modeling: This approach identifies the essential 3D arrangement of
chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are
responsible for a particular biological effect or ADME property.

o Physicochemical Property-Based Models: These models use fundamental
physicochemical properties like LogP and polar surface area to predict properties such as
membrane permeability and oral bioavailability. For instance, Lipinski's Rule of Five is a
well-known guideline based on such properties.

o Prediction Generation: The models process the molecular descriptors to generate
guantitative predictions for various ADME endpoints, as detailed in the table above.

The specific algorithms and training datasets used by different prediction platforms can vary,
leading to some differences in the predicted values. The data presented here is based on a
consensus from multiple widely used and validated in silico ADME prediction tools.

Visualizing the ADME Prediction Workflow

The following diagram illustrates the logical flow of the in silico ADME prediction process.
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In Silico ADME Prediction Workflow for MAO-B-IN-30.

Signaling Pathway of MAO-B Inhibition

MAO-B is a key enzyme in the metabolic pathway of dopamine in the brain. Its inhibition by
compounds like MAO-B-IN-30 is a therapeutic strategy for neurodegenerative diseases such
as Parkinson's disease. The diagram below illustrates the simplified signaling pathway affected
by MAO-B inhibition.
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Simplified pathway of MAO-B inhibition by MAO-B-IN-30.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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